molecular formula C23H28N2O5S B1656744 [2-[(2,3-Dimethylcyclohexyl)amino]-2-oxoethyl] 4-(phenylsulfamoyl)benzoate CAS No. 5400-26-0

[2-[(2,3-Dimethylcyclohexyl)amino]-2-oxoethyl] 4-(phenylsulfamoyl)benzoate

Cat. No.: B1656744
CAS No.: 5400-26-0
M. Wt: 444.5 g/mol
InChI Key: KCOWZJVWDSEXQU-UHFFFAOYSA-N
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Description

[2-[(2,3-Dimethylcyclohexyl)amino]-2-oxoethyl] 4-(phenylsulfamoyl)benzoate is a complex organic compound with a unique structure that includes a cyclohexyl group, a carbamoyl group, and a benzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(2,3-Dimethylcyclohexyl)amino]-2-oxoethyl] 4-(phenylsulfamoyl)benzoate typically involves multiple steps, starting with the preparation of the cyclohexyl and benzoate components. The cyclohexyl component can be synthesized through the hydrogenation of dimethylcyclohexene, followed by the introduction of the carbamoyl group using carbamoyl chloride under basic conditions. The benzoate component is prepared by sulfonation of benzene to introduce the phenylsulfamoyl group, followed by esterification with methyl alcohol.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts, such as palladium or platinum, can enhance the efficiency of the hydrogenation and esterification steps. Additionally, advanced purification techniques, such as chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

[2-[(2,3-Dimethylcyclohexyl)amino]-2-oxoethyl] 4-(phenylsulfamoyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl or phenylsulfamoyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Derivatives with new functional groups replacing the original ones.

Scientific Research Applications

[2-[(2,3-Dimethylcyclohexyl)amino]-2-oxoethyl] 4-(phenylsulfamoyl)benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of [2-[(2,3-Dimethylcyclohexyl)amino]-2-oxoethyl] 4-(phenylsulfamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways. For example, it may inhibit enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

[2-[(2,3-Dimethylcyclohexyl)amino]-2-oxoethyl] 4-(phenylsulfamoyl)benzoate can be compared with similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

5400-26-0

Molecular Formula

C23H28N2O5S

Molecular Weight

444.5 g/mol

IUPAC Name

[2-[(2,3-dimethylcyclohexyl)amino]-2-oxoethyl] 4-(phenylsulfamoyl)benzoate

InChI

InChI=1S/C23H28N2O5S/c1-16-7-6-10-21(17(16)2)24-22(26)15-30-23(27)18-11-13-20(14-12-18)31(28,29)25-19-8-4-3-5-9-19/h3-5,8-9,11-14,16-17,21,25H,6-7,10,15H2,1-2H3,(H,24,26)

InChI Key

KCOWZJVWDSEXQU-UHFFFAOYSA-N

SMILES

CC1CCCC(C1C)NC(=O)COC(=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3

Canonical SMILES

CC1CCCC(C1C)NC(=O)COC(=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3

Origin of Product

United States

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